1-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-pyrrole-2,5-dione
Overview
Description
1-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-pyrrole-2,5-dione, commonly known as BBTD, is a heterocyclic organic compound that belongs to the class of benzothiazoles. BBTD is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various signaling pathways and cellular processes. In recent years, BBTD has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of several diseases, including cancer, diabetes, and autoimmune disorders.
Mechanism of Action
The mechanism of action of BBTD involves its inhibition of 1-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-pyrrole-2,5-dione, which are enzymes that regulate various signaling pathways in cells. This compound play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting this compound, BBTD disrupts the balance of signaling pathways, leading to the inhibition of cancer cell growth and the modulation of immune responses.
Biochemical and Physiological Effects:
BBTD has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of this compound, induce apoptosis in cancer cells, and modulate immune responses. BBTD has also been shown to have anti-inflammatory effects, which can be attributed to its ability to modulate the activity of immune cells such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
BBTD has several advantages for lab experiments, including its high potency and selectivity for 1-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-pyrrole-2,5-dione, making it a useful tool for studying the role of these enzymes in cellular processes. However, BBTD has several limitations, including its low solubility in water and its potential toxicity, which can limit its use in in vivo studies.
Future Directions
Several future directions for research on BBTD include its potential applications in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and immunomodulatory effects of BBTD. The development of novel analogs of BBTD with improved solubility and selectivity for specific 1-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-pyrrole-2,5-dione could also lead to the development of more effective therapeutic agents.
Scientific Research Applications
BBTD has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported the anti-cancer properties of BBTD, which include its ability to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor metastasis. BBTD has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Properties
IUPAC Name |
1-(2-butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-2-3-8-20-15-16-11-5-4-10(9-12(11)21-15)17-13(18)6-7-14(17)19/h4-7,9H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUCOUAUSMVUMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(S1)C=C(C=C2)N3C(=O)C=CC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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